Cas no 2171898-90-9 (3-(3-aminooxetan-3-yl)propanal)

3-(3-aminooxetan-3-yl)propanal 化学的及び物理的性質
名前と識別子
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- 3-(3-aminooxetan-3-yl)propanal
- 2171898-90-9
- SCHEMBL19604872
- EN300-1296984
-
- インチ: 1S/C6H11NO2/c7-6(2-1-3-8)4-9-5-6/h3H,1-2,4-5,7H2
- InChIKey: QNLBZZRJHSAUDO-UHFFFAOYSA-N
- ほほえんだ: O1CC(CCC=O)(C1)N
計算された属性
- せいみつぶんしりょう: 129.078978594g/mol
- どういたいしつりょう: 129.078978594g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 3
- 複雑さ: 110
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.4
- トポロジー分子極性表面積: 52.3Ų
3-(3-aminooxetan-3-yl)propanal 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1296984-1.0g |
3-(3-aminooxetan-3-yl)propanal |
2171898-90-9 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1296984-50mg |
3-(3-aminooxetan-3-yl)propanal |
2171898-90-9 | 50mg |
$1428.0 | 2023-09-30 | ||
Enamine | EN300-1296984-250mg |
3-(3-aminooxetan-3-yl)propanal |
2171898-90-9 | 250mg |
$1564.0 | 2023-09-30 | ||
Enamine | EN300-1296984-2500mg |
3-(3-aminooxetan-3-yl)propanal |
2171898-90-9 | 2500mg |
$3332.0 | 2023-09-30 | ||
Enamine | EN300-1296984-500mg |
3-(3-aminooxetan-3-yl)propanal |
2171898-90-9 | 500mg |
$1632.0 | 2023-09-30 | ||
Enamine | EN300-1296984-5000mg |
3-(3-aminooxetan-3-yl)propanal |
2171898-90-9 | 5000mg |
$4930.0 | 2023-09-30 | ||
Enamine | EN300-1296984-100mg |
3-(3-aminooxetan-3-yl)propanal |
2171898-90-9 | 100mg |
$1496.0 | 2023-09-30 | ||
Enamine | EN300-1296984-10000mg |
3-(3-aminooxetan-3-yl)propanal |
2171898-90-9 | 10000mg |
$7312.0 | 2023-09-30 | ||
Enamine | EN300-1296984-1000mg |
3-(3-aminooxetan-3-yl)propanal |
2171898-90-9 | 1000mg |
$1701.0 | 2023-09-30 |
3-(3-aminooxetan-3-yl)propanal 関連文献
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Jianzhong Wu,De-en Jiang,Zhehui Jin,Douglas Henderson Soft Matter, 2011,7, 11222-11231
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Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
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Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
3-(3-aminooxetan-3-yl)propanalに関する追加情報
3-(3-Aminooxetan-3-yl)propanal: A Promising Compound in Chemical and Pharmaceutical Research
3-(3-Aminooxetan-3-yl)propanal, with the CAS number 2171898-90-9, is a novel compound that has garnered significant attention in the fields of chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include an aminooxetane ring and a propanal functional group. These structural elements contribute to its potential applications in various areas, including drug discovery, synthetic chemistry, and materials science.
The aminooxetane ring is a four-membered heterocyclic structure that has been increasingly studied for its ability to enhance the bioavailability and metabolic stability of drug candidates. The presence of this ring in 3-(3-aminooxetan-3-yl)propanal makes it an attractive scaffold for the development of new therapeutic agents. Recent research has shown that compounds containing aminooxetane rings can exhibit improved pharmacokinetic properties, such as increased solubility and reduced susceptibility to metabolic degradation.
The propanal functional group, on the other hand, is a versatile moiety that can participate in a wide range of chemical reactions. In the context of 3-(3-aminooxetan-3-yl)propanal, the propanal group can serve as a reactive site for further functionalization, enabling the synthesis of more complex molecules with tailored properties. This feature is particularly valuable in the development of prodrugs, where the propanal group can be modified to enhance the drug's delivery and efficacy.
One of the key areas where 3-(3-aminooxetan-3-yl)propanal has shown promise is in the treatment of neurodegenerative diseases. Studies have demonstrated that compounds with similar structural features can modulate the activity of enzymes involved in neurotransmitter metabolism, potentially offering new therapeutic avenues for conditions such as Alzheimer's disease and Parkinson's disease. The ability to fine-tune the structure of 3-(3-aminooxetan-3-yl)propanal through chemical modifications allows researchers to optimize its pharmacological profile for specific therapeutic targets.
In addition to its potential in drug discovery, 3-(3-aminooxetan-3-yl)propanal has also been explored for its applications in materials science. The unique combination of the aminooxetane ring and propanal group provides a platform for designing novel polymers and materials with enhanced mechanical properties and stability. Recent advancements in polymer chemistry have shown that compounds like 3-(3-aminooxetan-3-yl)propanal can be used as monomers or cross-linking agents to create materials with tunable properties, such as increased strength and flexibility.
The synthesis of 3-(3-aminooxetan-3-yl)propanal typically involves multi-step procedures that require precise control over reaction conditions. Common synthetic routes include the formation of the aminooxetane ring through ring-closing metathesis (RCM) or other cyclization reactions, followed by the introduction of the propanal group through alkylation or oxidation steps. Advances in catalytic methods have significantly improved the efficiency and yield of these synthetic processes, making it easier to produce 3-(3-aminooxetan-3-yl)propanal on both laboratory and industrial scales.
The safety profile of 3-(3-aminooxetan-3-yl)propanal is another important consideration in its development and application. Preclinical studies have generally shown that this compound exhibits low toxicity and good biocompatibility, making it suitable for use in pharmaceutical formulations. However, ongoing research is necessary to fully understand its long-term effects and potential interactions with other drugs or biological systems.
In conclusion, 3-(3-Aminooxetan-3-yl)propanal (CAS No. 2171898-90-9) represents a promising compound with diverse applications in chemical and pharmaceutical research. Its unique structural features, combined with its potential for chemical modification, make it an attractive candidate for developing new therapeutic agents and advanced materials. As research in this area continues to advance, it is likely that we will see more innovative applications of this compound in various scientific disciplines.
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